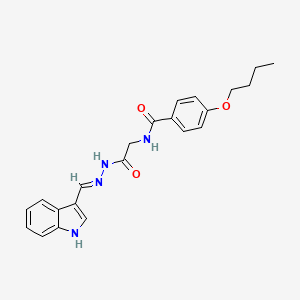

4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide

描述

4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide typically involves the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the hydrazone intermediate.

Coupling with Benzamide: The hydrazone intermediate is coupled with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various alkyl or aryl substituted derivatives.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic applications due to its biological activities.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors to modulate their activity.

DNA Interaction: Intercalating into DNA to disrupt its function.

相似化合物的比较

Similar Compounds

Indole-3-carbinol: Known for its anticancer properties.

Tryptophan: An essential amino acid with various biological functions.

Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific structure, which combines an indole moiety with a hydrazone and benzamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

生物活性

4-Butoxy-N-(2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoethyl)benzamide is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and toxicology. This compound has garnered interest due to its structural features which suggest possible interactions with biological targets.

Chemical Structure

The compound's molecular formula is , and its structure includes an indole moiety, which is often associated with various biological activities including anticancer and antimicrobial effects.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

-

Antifungal Activity :

- The compound has been evaluated for antifungal properties against various fungal strains. In a study involving a series of benzamide derivatives, it was found that certain modifications in the structure could enhance antifungal efficacy. The results indicated that derivatives similar to this compound exhibited significant inhibition rates against Botrytis cinerea and other fungi, suggesting that this compound may also possess similar properties .

-

Toxicity Assessment :

- Toxicity studies using zebrafish embryos have been conducted to determine the safety profile of related compounds. For instance, one derivative showed low toxicity with an EC50 value of 20.58 mg/L, indicating that modifications in the structure can lead to varying levels of toxicity . This aspect is critical for assessing the viability of these compounds for therapeutic use.

-

Mechanism of Action :

- The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the amide bond plays a crucial role in binding to target receptors, potentially through hydrogen bonding interactions . Understanding these interactions could lead to the development of more effective derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

| Compound | Target Organism | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|---|

| 10a | Botrytis cinerea | 84.4 | 14.44 |

| 10f | Fusarium graminearum | 63.5 | Not reported |

| 10g | Marssonina mali | 46.4 | Not reported |

These findings indicate that structural modifications can significantly influence both efficacy and safety profiles .

常见问题

Q. Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

Synthetic optimization typically involves refining reaction conditions such as solvent polarity, temperature, and reactant stoichiometry. For hydrazine-linked benzamides, refluxing under anhydrous conditions (e.g., methanol or ethanol) at 80–100°C for 2–4 hours is common, with recrystallization in polar solvents (e.g., methanol) to enhance purity . Kinetic monitoring via TLC or HPLC is critical to assess reaction completion and minimize side products like unreacted hydrazide intermediates . For indole-containing derivatives, protecting the indole nitrogen during synthesis may prevent undesired side reactions .

Q. Basic: What spectroscopic techniques are most effective for characterizing its structure?

Answer:

A combination of 1H/13C NMR and ESI-MS is essential for confirming the hydrazone linkage (-NH-N=CH-) and indole moiety. The indole proton typically resonates at δ 10–12 ppm in DMSO-d6, while the hydrazino-oxoethyl group shows characteristic carbonyl peaks at ~165–170 ppm in 13C NMR . FT-IR can validate carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) resolves the molecular ion peak (e.g., m/z ~465–470 for C22H25N4O3) and isotopic patterns .

Q. Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies in bioactivity data often stem from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. For example:

- Purity thresholds : Impurities >5% (e.g., unreacted benzamide precursors) may skew cytotoxicity results. Use HPLC with ≥95% purity standards .

- Solvent effects : DMSO concentration in cell-based assays should be ≤0.1% to avoid false positives/negatives .

- Target specificity : Use competitive binding assays (e.g., SPR or ITC) to confirm interactions with proposed targets like tyrosine kinases or DNA topoisomerases .

Q. Advanced: What computational methods predict its interaction with biological targets?

Answer:

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations are key for predicting binding modes. For indole-hydrazone derivatives:

- Docking : Prioritize targets with hydrophobic pockets (e.g., ATP-binding sites in kinases) due to the compound’s aromatic/planar structure .

- MD Simulations : Assess stability of the ligand-receptor complex over 50–100 ns trajectories, focusing on hydrogen bonds between the hydrazone group and conserved residues (e.g., Asp86 in topoisomerase II) .

- QSAR Models : Use descriptors like logP and polar surface area to correlate structural features (e.g., butoxy chain length) with activity .

Q. Basic: How should stability studies be designed for this compound under experimental conditions?

Answer:

- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C typical for benzamides) .

- Solution stability : Monitor degradation in DMSO/PBS over 24–72 hours via HPLC. Hydrazone bonds may hydrolyze at pH < 5 or > 8 .

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate absorbance <400 nm .

Q. Advanced: What strategies mitigate spectral interference during analysis of its metabolites?

Answer:

- LC-MS/MS : Use MRM (multiple reaction monitoring) to distinguish parent compound (m/z 469 → 285) from metabolites (e.g., oxidized indole, m/z 485 → 301) .

- Isotopic labeling : Synthesize a deuterated analog (e.g., CD3 for methoxy groups) to track metabolic pathways .

- Enzymatic inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) in hepatocyte assays to identify primary metabolic enzymes .

Q. Basic: What are the critical parameters for reproducibility in its synthesis?

Answer:

- Stoichiometry : Maintain a 1:1 molar ratio of benzoyl chloride to hydrazine intermediate to avoid dimerization .

- Reaction time : Under-refluxing (>4 hours) may degrade the indole ring; optimize via real-time FT-IR monitoring .

- Workup : Use ice-cold water to precipitate the product, followed by Soxhlet extraction with chloroform to remove hydrophobic impurities .

Q. Advanced: How can structural modifications enhance its selectivity for cancer vs. normal cells?

Answer:

- Substituent tuning : Replace the butoxy group with electron-withdrawing groups (e.g., -CF3) to enhance DNA intercalation .

- Prodrug design : Introduce a cleavable PEG moiety to reduce off-target toxicity, with esterase-triggered release in tumor microenvironments .

- Hybrid analogs : Conjugate with known chemotherapeutic agents (e.g., doxorubicin) via biodegradable linkers for synergistic effects .

Q. Basic: What analytical controls ensure batch-to-batch consistency?

Answer:

- Reference standards : Compare each batch with a USP-grade reference material using overlay FT-IR and 1H NMR spectra .

- Chromatographic fingerprints : Use UPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to validate retention time (±0.2 min) .

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values (e.g., C: 62.5%, H: 5.8%, N: 12.1%) .

Q. Advanced: What mechanistic studies clarify its role in modulating apoptotic pathways?

Answer:

- Western blotting : Quantify pro-apoptotic markers (e.g., Bax, caspase-3) and anti-apoptotic proteins (e.g., Bcl-2) in treated vs. untreated cells .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress levels linked to mitochondrial dysfunction .

- Gene silencing : CRISPR/Cas9 knockout of suspected targets (e.g., p53) to confirm pathway specificity .

属性

IUPAC Name |

4-butoxy-N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-2-3-12-29-18-10-8-16(9-11-18)22(28)24-15-21(27)26-25-14-17-13-23-20-7-5-4-6-19(17)20/h4-11,13-14,23H,2-3,12,15H2,1H3,(H,24,28)(H,26,27)/b25-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQMRDLRNFVREL-AFUMVMLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。